N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide
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Description
N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide, also known as TQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. TQ belongs to the family of quinoline-based compounds, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
- Bioreduction : Researchers have achieved highly enantioselective bioreduction of MOTPA using whole cells of Rhodotorula glutinis. This process converts MOTPA to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide (MHTPA) , which can further be transformed into the immediate precursor of duloxetine, N-methyl-3-hydroxy-(2-thienyl)-1-propanamine (MHTP) .
- Example : 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea demonstrates anti-inflammatory properties, while the maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one acts as a serotonin antagonist and is used in Alzheimer’s treatment .
- Biocatalysis : Whole-cell catalyzed bioreduction of MOTPA to MHTPA achieves excellent enantioselectivity (>99.5% ee) and 95% conversion. This approach avoids metal contamination risks associated with chemical methods .
Antidepressant Drug Synthesis
Therapeutic Importance of Thiophene Derivatives
Chiral Alcohol Synthesis
Drug Development Beyond Depression
properties
IUPAC Name |
N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-3-14(20)18-17-15(13-9-6-10-22-13)16(21)11-7-4-5-8-12(11)19(17)2/h4-10H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTZQXXWFYSUTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]propanamide |
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